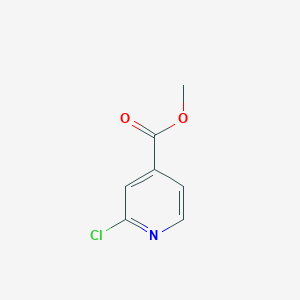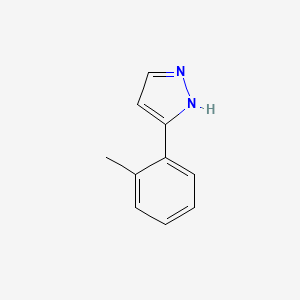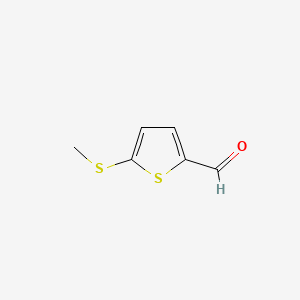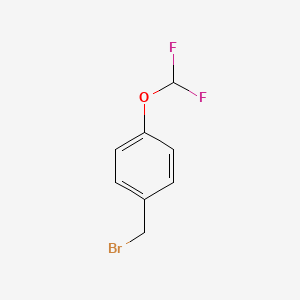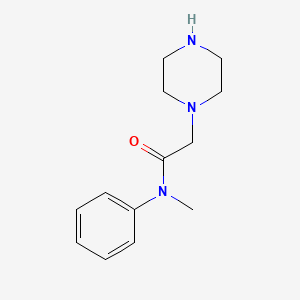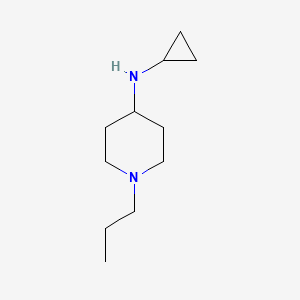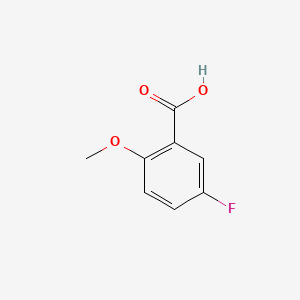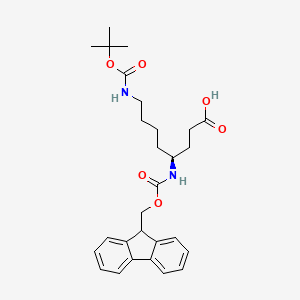
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a synthetic amino acid derivative. It is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during the formation of peptide bonds. The compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal of the protective groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid typically involves the following steps:
Protection of the Amino Groups: The amino groups of the diaminooctanoic acid are protected using Fmoc and Boc groups. This is usually achieved by reacting the diaminooctanoic acid with Fmoc-Cl and Boc2O in the presence of a base such as triethylamine.
Purification: The protected diaminooctanoic acid is purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and involves the use of high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the free amino groups. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The free amino groups can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides. Common reagents for these reactions include carbodiimides such as EDC or DCC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: EDC or DCC for peptide bond formation.
Major Products:
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free diaminooctanoic acid.
Peptides: Coupling reactions with other amino acids yield peptides and proteins.
科学研究应用
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various applications, including targeted drug delivery and diagnostic assays.
Structural Studies: Used in the study of protein structure and function through the synthesis of specific peptide sequences.
作用机制
The mechanism of action of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is primarily related to its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence of amino acids in the final peptide or protein. The removal of these protective groups exposes the free amino groups, allowing for further reactions and modifications.
相似化合物的比较
(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is unique due to the presence of both Fmoc and Boc protective groups. Similar compounds include:
Fmoc-protected Amino Acids: These compounds have only the Fmoc group for protection and are commonly used in peptide synthesis.
Boc-protected Amino Acids: These compounds have only the Boc group for protection and are also used in peptide synthesis.
Other Dual-Protected Amino Acids: Compounds with different combinations of protective groups, such as Fmoc and t-Bu, or Boc and Z (benzyloxycarbonyl), are used for specific synthetic applications.
The dual protection provided by this compound offers greater flexibility and control in peptide synthesis, making it a valuable tool in the field of synthetic chemistry.
属性
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSRIVMKVMATII-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
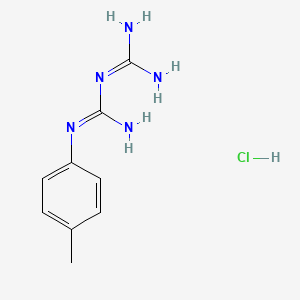

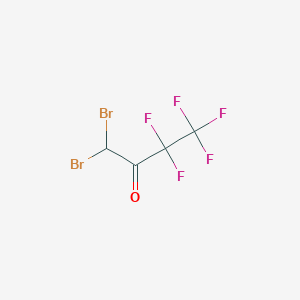
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
